Navenone C

Chemical Ecology Marine Natural Products Structure-Activity Relationship

Researchers studying marine chemical ecology often face supply gaps for structurally authenticated navenone analogs, where using navenone A or B as proxies for navenone C compromises SAR validity and blend reconstitution accuracy. Navenone C (CAS 62695-69-6) resolves this with its defining 4-hydroxyphenyl terminus, enabling direct structure-activity comparison against the 3-pyridyl (navenone A) and phenyl (navenone B) analogs. Standard pack sizes (10-100 mg, bulk custom) are maintained in stock with custom synthesis available on request, ensuring reliable sourcing for academic and industrial chemical ecology programs.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 62695-69-6
Cat. No. B1256583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavenone C
CAS62695-69-6
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(=O)C=CC=CC=CC=CC1=CC=C(C=C1)O
InChIInChI=1S/C16H16O2/c1-14(17)8-6-4-2-3-5-7-9-15-10-12-16(18)13-11-15/h2-13,18H,1H3/b4-2+,5-3+,8-6+,9-7+
InChIKeyONNZAZQZGRSKKD-VTXBTNDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Navenone C: Structural and Functional Identity


Navenone C (CAS 62695-69-6) is a polyunsaturated styrene derivative with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol [1]. It belongs to the navenone family, a group of trail-breaking alarm pheromones isolated from the marine opisthobranch mollusc Navanax inermis [2]. Navenone C is distinguished from its in-class analogs by the presence of a terminal 4-hydroxyphenyl moiety, which imparts unique physicochemical and potentially distinct biological properties compared to navenones A and B [3].

SAR Studies Terminal 4-hydroxyphenyl group enables polarity/H-bonding SAR vs. analogs
Pheromone Blend Component for reconstituting Navanax inermis alarm pheromone blend
Chemical Ecology Reference compound for behavioral studies on trail-following alarm responses

Navenone C Non-Substitutability


While navenones A, B, and C share a common conjugated tetraene backbone and are co-secreted by Navanax inermis, they are structurally distinct, non-interchangeable entities [1]. Navenone C is characterized by a terminal 4-hydroxyphenyl group, whereas navenone A has a 3-pyridyl moiety and navenone B has an unsubstituted phenyl ring [2]. This key structural variation at the terminus is predicted to alter molecular properties such as polarity, hydrogen-bonding capacity, and electronic distribution, which can critically impact receptor binding, solubility in experimental media, and chromatographic behavior. Therefore, the selection of navenone C for research must be justified by its specific chemical identity rather than its membership in the broader navenone class, as detailed in the quantitative comparisons below.

Terminal 4-hydroxyphenyl (vs. pyridyl or phenyl) alters polarity, hydrogen bonding, and electronic distribution
Receptor binding and solubility in experimental media may differ from navenone A or B
Chromatographic retention and detection behavior may not transfer across analog-based methods

Navenone C Differentiation from Analogs


4-Hydroxyphenyl Moiety: Key Structural Distinction

Navenone C is definitively distinguished from its co-occurring analogs, navenone A and navenone B, by its terminal functional group. The complete structures were elucidated as 10-(3′-pyridyl)-3E,5E,7E,9E-decatetraen-2-one (navenone A), 10-phenyl-3E,5E,7E,9E-decatetraen-2-one (navenone B), and 10-(4′-hydroxyphenyl)-3E,5E,7E,9E-decatetraen-2-one (navenone C) [1]. This difference is not merely nominal; the presence of a hydroxyl group introduces the potential for hydrogen bonding and alters the compound's lipophilicity relative to the phenyl (navenone B) and pyridyl (navenone A) analogs.

Terminal Group
Data to verify
4‑Hydroxyphenyl (MW 240.3) vs. 3‑pyridyl (A, MW 225.1) and phenyl (B, MW 224.3)
Supports terminal-group SAR study design
Structural elucidation from secretion; source not specified
Chemical Ecology Marine Natural Products Structure-Activity Relationship

Abundance in Natural Secretion

The navenones A-C collectively constitute the major components of the defensive secretion of Navanax inermis, accounting for approximately 90% of the total mixture [1]. While this study identifies all three as major components, the specific quantitative proportion of navenone C relative to A and B is not provided as a discrete value. This class-level evidence confirms that navenone C is a significant, naturally relevant compound, but it does not provide a direct quantitative differentiation from its analogs.

Natural Abundance
Class-level
~90% of defensive secretion (navenones A–C mixture)
Supports ecological relevance of navenone class
Individual proportion for C not reported; data to verify
Chemical Ecology Quantitative Natural Products Chemistry

Alarm Pheromone Activity Threshold

The collective mixture of navenones A-C induces an avoidance-alarm response in trail-following Navanax inermis at a concentration limit of 1 × 10⁻⁵ M [1]. This threshold value is a class-level property for the navenone mixture and has not been determined individually for navenone C in the primary literature. Therefore, this evidence supports the functional role of the navenone class but does not provide a direct quantitative comparison between navenone C and its analogs.

Behavioral Threshold
Class-level
1 × 10⁻⁵ M induces avoidance response (mixture A–C)
Class-level reference for behavioral assay design
Individual threshold for C not determined; data to verify
Chemical Ecology Behavioral Pharmacology

Navenone C Key Research Applications


Marine Alarm Pheromone SAR Studies

The defined structural difference of navenone C—a 4-hydroxyphenyl terminus—makes it an essential reference compound for SAR studies investigating the role of terminal group polarity and hydrogen-bonding capacity in receptor activation. It allows for direct comparison with navenone A (3-pyridyl) and navenone B (phenyl) to parse the contribution of the hydroxyl moiety to biological activity [1].

Defined Navenone Blend Synthesis

For experiments aiming to reconstitute the natural alarm pheromone blend of Navanax inermis, navenone C is a non-optional component. As one of the three major navenones that constitute ~90% of the natural secretion, its inclusion is mandatory for any study seeking to replicate the complete chemical signal and its associated behavioral response [1].

Synthetic Pheromone Deterrents and Traps

In industrial or environmental applications aimed at managing invasive opisthobranch populations, navenone C represents a key component of the natural alarm signal. The class-level activity threshold of 1 × 10⁻⁵ M provides a baseline for formulating effective concentrations in aquatic environments [1]. Its specific structure may also be a target for synthetic optimization to enhance stability or potency.

Application
Selection Property
Validation Focus
Alarm pheromone SAR studies
Terminal 4‑hydroxyphenyl polarity and H‑bonding
Compare activity with navenone A and B analogs
Natural blend reconstitution
Key component of natural alarm pheromone mixture
Confirm blend composition against reported secretion profile
Pheromone-based deterrent research
Class-level behavioral activity threshold
Evaluate deterrent response in aquatic invertebrate models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Navenone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.